N-(2,2-dimethoxyethyl)formamide
Description
Properties
CAS No. |
135393-73-6 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)formamide |
InChI |
InChI=1S/C5H11NO3/c1-8-5(9-2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |
InChI Key |
HHRBHXDVRRCGQY-UHFFFAOYSA-N |
SMILES |
COC(CNC=O)OC |
Canonical SMILES |
COC(CNC=O)OC |
Synonyms |
N-(2,2-diMethoxyethyl)forMaMide |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional and Structural Analogues
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
While explicit data for this compound are scarce, inferences can be drawn from analogues:
- Solubility: The dimethoxy group increases polarity, likely enhancing solubility in methanol and acetonitrile (used in and ).
- Stability : More hydrolytically stable than acetals due to the formamide group but less stable than DMF under basic conditions.
- Boiling Point : Expected to be higher than DMF (153°C) due to larger molecular weight and polar substituents.
Toxicity and Regulatory Status
Comparative Advantages
- Versatility : Outperforms simpler formamides (e.g., DMF) by enabling dual functionality (amine + aldehyde precursor).
- Selectivity: Dimethoxy groups reduce side reactions in acidic/basic environments compared to hydroxyethyl or aminoethyl derivatives.
Preparation Methods
Reaction Mechanism and Conditions
The patented method employs a transition metal catalyst (denoted as Catalyst III in the patent) to facilitate the reductive formylation of amines. For N-(2,2-dimethoxyethyl)formamide, the amine precursor 2-(2,2-dimethoxyethyl)phenylamine reacts with CO₂ and H₂ at moderate temperatures (80–120°C) and pressures (20–50 bar). The catalytic cycle likely involves:
-
CO₂ activation via coordination to the metal center.
-
Hydrogen dissociation to generate reactive hydride species.
-
Stepwise formylation of the amine through nucleophilic attack on the activated CO₂.
This method achieves yields exceeding 85% with high purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Table 1: Optimized Parameters for Catalytic Formylation
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps (>100°C) favor kinetics but risk side reactions |
| Pressure (H₂/CO₂) | 30–50 bar | Elevated pressure drives gas solubility and reaction rate |
| Catalyst Loading | 1–5 mol% | Excess catalyst minimizes induction period |
| Reaction Time | 12–24 hours | Prolonged duration ensures complete conversion |
Classical Formylation with Formic Acid
Traditional synthesis routes rely on formic acid as the formyl donor. While less sustainable, these methods remain prevalent in academic settings due to their simplicity.
Direct Azeotropic Formylation
The amine precursor is refluxed with excess formic acid under dehydrating conditions. Toluene or xylene facilitates water removal via azeotropic distillation, shifting the equilibrium toward amide formation. Typical conditions include:
-
Molar ratio (amine:formic acid) : 1:2–1:3
-
Temperature : 110–130°C
-
Duration : 6–12 hours
Yields range from 60–75%, with residual formic acid removed via alkaline extraction.
Activated Formylation Reagents
To enhance efficiency, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are employed. These reagents convert formic acid into reactive intermediates (e.g., mixed anhydrides), accelerating the formylation process. For example:
-
Formic acid and DCC generate an O-formylisourea intermediate.
-
The amine attacks the electrophilic formyl carbon, yielding the formamide.
This method achieves 70–80% yields but requires stringent moisture control and generates stoichiometric waste.
Table 2: Comparative Analysis of Formic Acid-Based Methods
| Method | Yield (%) | Purity (%) | Key Drawbacks |
|---|---|---|---|
| Azeotropic | 60–75 | 90–95 | Long reaction time |
| DCC/HOBt-activated | 70–80 | 95–98 | Costly reagents, waste generation |
Alternative Synthetic Pathways
Transamidation Reactions
Formamide derivatives can undergo transamidation with primary amines. For instance, heating N-methylformamide with 2-(2,2-dimethoxyethyl)phenylamine at 150°C liberates methylamine and forms the target compound. While theoretically viable, this method suffers from low yields (40–50%) and competing side reactions.
Enzymatic Formylation
Emerging biocatalytic approaches utilize lipases or transaminases to mediate formyl transfer. Though environmentally benign, these methods are in early development and lack scalability for this compound.
Analytical Characterization of Synthetic Products
Rigorous quality control ensures compliance with pharmaceutical intermediate standards. Key techniques include:
Spectroscopic Analysis
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